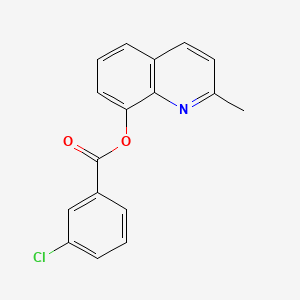

![molecular formula C17H16N2O3S B2517679 3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide CAS No. 1797280-78-4](/img/structure/B2517679.png)

3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

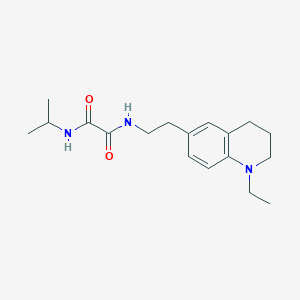

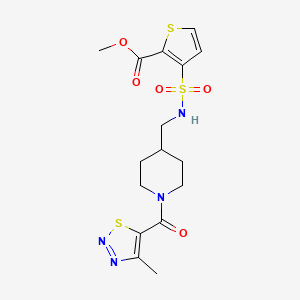

The compound “3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3’-piperidine]-1’-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a spiro[isobenzofuran-1,3’-piperidine] core, which is a bicyclic system with one carbon atom common to both rings . Attached to this core are a thiophene ring and a carboxamide group. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The carboxamide group consists of a carbonyl (C=O) and an amide (NH2) attached to the same carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the spirocyclic system, the thiophene ring, and the carboxamide group would all contribute to its three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group in the carboxamide could be involved in nucleophilic addition reactions . The thiophene ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Production of (S)-Duloxetine

This compound is used in the production of (S)-Duloxetine, a blockbuster antidepressant drug . The whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, an intermediate in the production of (S)-duloxetine .

Treatment of Various Disorders

Duloxetine, which is produced using this compound, is a dual inhibitor of serotonin and norepinephrine reuptake and is used for systemic therapy that affects the body as a whole . It is used in the treatment of depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain, including lower back pain and osteoarthritis .

Industrial Chemistry and Material Science

Thiophene derivatives, which include this compound, are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Fungicidal Activities

Some compounds with thiophene derivatives have shown good fungicidal activities against certain types of fungi .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that similar compounds are used in the production of (s)-duloxetine , a blockbuster antidepressant drug . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , suggesting that 3-oxo-N-(thiophen-2-yl)-3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide may have similar targets.

Mode of Action

It is known that whole cells of rhodotorula glutinis can reduce this compound to (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide , an intermediate in the production of (S)-duloxetine . This suggests that the compound may undergo biotransformation to exert its effects.

Biochemical Pathways

Given its potential role in the production of (s)-duloxetine , it may be involved in the serotonin and norepinephrine reuptake pathways .

Result of Action

It is known that the compound can be reduced to (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide , an intermediate in the production of (S)-duloxetine . This suggests that the compound may have antidepressant effects similar to those of duloxetine.

Action Environment

It is known that the bioreduction of this compound by rhodotorula glutinis occurs at 30 g/l , suggesting that the concentration of the compound may influence its activity.

Propiedades

IUPAC Name |

3-oxo-N-thiophen-2-ylspiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c20-15-12-5-1-2-6-13(12)17(22-15)8-4-9-19(11-17)16(21)18-14-7-3-10-23-14/h1-3,5-7,10H,4,8-9,11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFHDDNMLPFJKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)NC3=CC=CS3)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

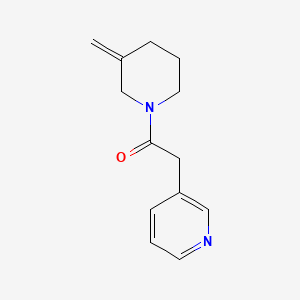

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid](/img/structure/B2517597.png)

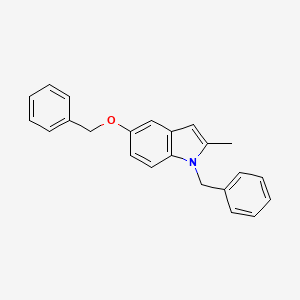

![N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2517600.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517603.png)

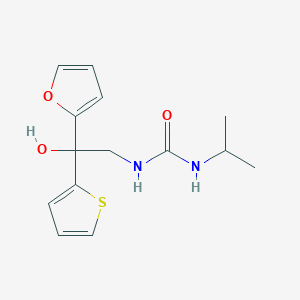

![N'-(2,5-Difluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2517607.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2517609.png)